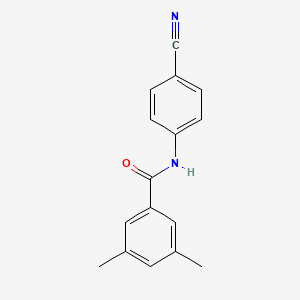![molecular formula C16H15NO3 B5813419 2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)
2-[(2-phenylacetyl)amino]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-phenylacetyl)amino]phenyl acetate, commonly known as PPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as pharmacology and biochemistry. PPA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of phenylacetone, which is a precursor for the synthesis of amphetamine and methamphetamine.
Wirkmechanismus
The mechanism of action of PPA is not fully understood. However, it has been suggested that PPA may act by inhibiting the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins. PPA has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects:
PPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that PPA inhibits the activity of COX-1 and COX-2, which are enzymes involved in the synthesis of prostaglandins. PPA has also been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS), which are involved in the regulation of blood pressure and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
PPA has several advantages and limitations for lab experiments. One of the advantages of PPA is that it is a stable and readily available compound. It is also relatively easy to synthesize. However, one of the limitations of PPA is that it is not very soluble in water, which can make it difficult to use in aqueous solutions. PPA is also relatively expensive compared to other compounds that are used in lab experiments.
Zukünftige Richtungen
There are several future directions for research on PPA. One area of research is the development of new synthetic methods for the production of PPA. Another area of research is the study of the pharmacological and biochemical effects of PPA in vivo. Additionally, further research is needed to understand the mechanism of action of PPA and its potential use as a therapeutic agent for various diseases.
Synthesemethoden
PPA can be synthesized using various methods such as the Friedel-Crafts acylation reaction, the Schotten-Baumann reaction, and the Ullmann reaction. The most commonly used method for the synthesis of PPA is the Schotten-Baumann reaction, which involves the reaction of 2-aminophenyl acetate with phenylacetyl chloride in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
PPA has been extensively studied for its potential applications in various fields such as pharmacology, biochemistry, and neuroscience. In pharmacology, PPA has been shown to have analgesic, anti-inflammatory, and antipyretic effects. It has also been studied for its potential use as an anticancer agent and as a drug for the treatment of Alzheimer's disease.
In biochemistry, PPA has been used as a substrate for the synthesis of peptides and proteins. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In neuroscience, PPA has been shown to have anxiolytic and antidepressant effects. It has also been studied for its potential use as a neuroprotective agent.
Eigenschaften
IUPAC Name |
[2-[(2-phenylacetyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)20-15-10-6-5-9-14(15)17-16(19)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLFHRRZTDGXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5813343.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)
![3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)






![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813402.png)
![ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B5813404.png)
![4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5813407.png)

